2-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Overview
Description
2-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes difluoromethyl, fluorophenyl, methoxyphenyl, and methyl groups attached to a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from commercially available precursors. One common approach involves the difluoromethylation of heterocycles via a radical process . This method is advantageous due to its ability to introduce difluoromethyl groups into diverse molecular frameworks, which are core moieties of various biologically active ingredients.
Industrial Production Methods
Industrial production of this compound may involve the use of bench-stable difluoroacetaldehyde N-triftosylhydrazone (DFHZ-Tfs) as a diazo precursor . This precursor can be generated under anhydrous reaction conditions and used to produce difluoromethyl-containing products with high yields and excellent functional group tolerance. The operational simplicity and stability of DFHZ-Tfs make it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazolo[3,4-b]pyridine core.
Substitution: Substitution reactions, particularly nucleophilic and electrophilic substitutions, are common for modifying the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound, enhancing its chemical diversity.
Scientific Research Applications
2-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups enhance its binding affinity to target proteins, while the methoxyphenyl and methyl groups contribute to its overall stability and bioavailability. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)-1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
- 4-(difluoromethyl)-1-(2-chlorophenyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
- 4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-hydroxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
The uniqueness of 2-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and binding affinity to target proteins, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O/c1-12-19-14(20(23)24)11-16(13-7-3-6-10-18(13)28-2)25-21(19)27(26-12)17-9-5-4-8-15(17)22/h3-11,20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYJCBDEWXLLAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(F)F)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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